molecular formula C13H13ClN4O B10901925 2-chloro-3-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyrazine

2-chloro-3-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyrazine

Cat. No.: B10901925
M. Wt: 276.72 g/mol
InChI Key: LKIIGDKMHCLJQQ-RQZCQDPDSA-N
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Description

1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE is a chemical compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE typically involves the reaction of 1-(4-methoxyphenyl)-1-ethanone with 3-chloro-2-pyrazinecarboxylic acid hydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can be compared with other similar compounds such as:

    (3-hydroxy-2-pyrazinyl)(4-methoxyphenyl)methanone: This compound has similar structural features but differs in its functional groups and properties.

    4-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone: Another related compound with different substituents and potential applications. The uniqueness of 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

3-chloro-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]pyrazin-2-amine

InChI

InChI=1S/C13H13ClN4O/c1-9(10-3-5-11(19-2)6-4-10)17-18-13-12(14)15-7-8-16-13/h3-8H,1-2H3,(H,16,18)/b17-9+

InChI Key

LKIIGDKMHCLJQQ-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)OC

solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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